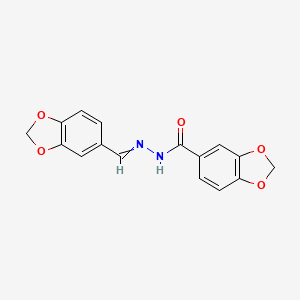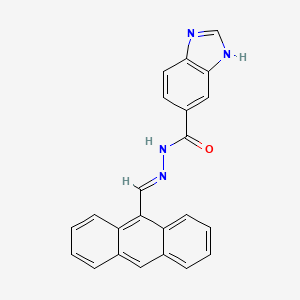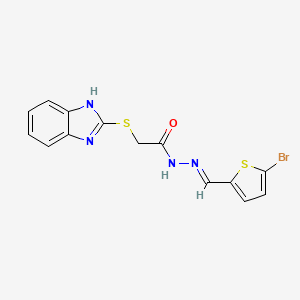
Ethyl 3,3-dicyclopropyl-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,3-dicyclopropyl-3-hydroxypropanoate d’éthyle est un composé organique de formule moléculaire C11H18O3. Il présente une structure unique avec deux groupes cyclopropyle liés à un carbone central, qui est également lié à un groupe hydroxyle et à un groupe ester.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3,3-dicyclopropyl-3-hydroxypropanoate d’éthyle implique généralement l’estérification de l’acide 3,3-dicyclopropyl-3-hydroxypropanoïque avec de l’éthanol en présence d’un catalyseur acide fort tel que l’acide sulfurique. La réaction est réalisée sous reflux pour assurer une conversion complète de l’acide en ester .
Méthodes de production industrielle
Cela comprendrait l’utilisation de réacteurs continus et de techniques de séparation efficaces pour isoler le produit ester souhaité .
Analyse Des Réactions Chimiques
Types de réactions
Le 3,3-dicyclopropyl-3-hydroxypropanoate d’éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction : Le groupe ester peut être réduit en alcool.
Substitution : Le groupe hydroxyle peut être substitué par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des réactifs tels que le chlorure de thionyle (SOCl2) peuvent être utilisés pour remplacer le groupe hydroxyle par un atome de chlore.
Principaux produits formés
Oxydation : Formation de 3,3-dicyclopropyl-3-oxopropanoate.
Réduction : Formation de 3,3-dicyclopropyl-3-hydroxypropanol d’éthyle.
Substitution : Formation de 3,3-dicyclopropyl-3-chloropropanoate d’éthyle.
Applications de la recherche scientifique
Le 3,3-dicyclopropyl-3-hydroxypropanoate d’éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif en synthèse organique en raison de sa structure unique.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, notamment les effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Applications De Recherche Scientifique
Ethyl 3,3-dicyclopropyl-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 3,3-dicyclopropyl-3-hydroxypropanoate d’éthyle implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Les groupes cyclopropyle peuvent améliorer l’affinité de liaison du composé à ces cibles, conduisant à divers effets biologiques. Les groupes hydroxyle et ester peuvent participer à des liaisons hydrogène et à d’autres interactions, influençant davantage l’activité du composé .
Comparaison Avec Des Composés Similaires
Composés similaires
3,3-Diphényl-3-hydroxypropanoate d’éthyle : Structure similaire mais avec des groupes phényle au lieu de groupes cyclopropyle.
3,3-Dicyclopropyl-3-oxopropanoate d’éthyle : Forme oxydée du composé.
3,3-Dicyclopropyl-3-chloropropanoate d’éthyle : Dérivé chloré du composé.
Unicité
Le 3,3-dicyclopropyl-3-hydroxypropanoate d’éthyle est unique en raison de la présence de groupes cyclopropyle, qui confèrent des propriétés stériques et électroniques distinctes. Ces propriétés peuvent influencer la réactivité du composé et ses interactions avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et les applications industrielles .
Propriétés
Numéro CAS |
17206-84-7 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
ethyl 3,3-dicyclopropyl-3-hydroxypropanoate |
InChI |
InChI=1S/C11H18O3/c1-2-14-10(12)7-11(13,8-3-4-8)9-5-6-9/h8-9,13H,2-7H2,1H3 |
Clé InChI |
GUOPQJLNDSTQGK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1CC1)(C2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12,15,36,39,42,45-Hexaoxanonacyclo[44.8.0.02,11.03,8.016,25.019,24.026,35.027,32.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,16(25),17,19,21,23,26(35),27,29,31,33,47,49,51,53-icosaene](/img/structure/B11968840.png)

![5-(4-chlorophenyl)-4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11968850.png)
![(3Z)-1-benzyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11968862.png)

![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968874.png)

![isopropyl (2E)-2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968876.png)
![Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B11968881.png)

![2-Hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid](/img/structure/B11968890.png)
![2,6-Diphenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B11968899.png)
![4-Bromo-2-[({2-[(5-bromo-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11968903.png)

